Bombesin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

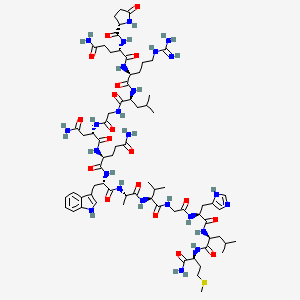

Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina) by Vittorio Erspamer and colleagues . It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. It also plays a role in the central nervous system, where it acts as a negative feedback signal to stop eating behavior .

準備方法

Bombesin and its analogs can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds under controlled conditions. Industrial production methods for this compound analogs often involve optimization of reaction parameters such as ligand concentration, pH, reaction time, and temperature to achieve high yields and purity . For example, the preparation of 188Re-HYNIC-Bombesin involves optimizing these parameters to produce a radiolabeled compound with high radiochemical purity .

化学反応の分析

Bombesin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds . Substitution reactions can involve the replacement of specific amino acids with analogs to modify the peptide’s properties .

科学的研究の応用

Bombesin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound and its analogs are being explored as potential anticancer agents due to their ability to interact with specific receptors on the surface of cancer cells . This compound receptor ligands are also effective in the treatment of rheumatoid arthritis and gastrointestinal diseases . In addition, this compound is used in radiolabeled compounds for targeted radiotherapy, where it binds to gastrin-releasing peptide receptors with high affinity . In biology, this compound is studied for its role in regulating gastrointestinal hormones, smooth muscle contraction, and neuron firing rate .

作用機序

Bombesin exerts its effects by binding to G-protein-coupled receptors, specifically BBR1, BBR2, and BBR3 . Upon binding, this compound activates these receptors, leading to the activation of intracellular signaling pathways. In the gastrointestinal tract, this compound stimulates the release of gastrin and other hormones, which in turn regulate digestive processes . In the central nervous system, this compound acts as a satiety signal, reducing food intake by activating specific neural pathways . This compound can also function as a growth factor through autocrine or paracrine mechanisms, modulating the growth of various tissues .

類似化合物との比較

Bombesin is part of a family of peptides that includes neuromedin B and gastrin-releasing peptide . These peptides share structural similarities and often bind to the same receptors, but they have distinct biological activities. For example, gastrin-releasing peptide is primarily involved in stimulating the release of gastrin, while neuromedin B has broader effects on smooth muscle contraction and hormone secretion . Other similar compounds include litorin, ranatensin, and alytesin, which are also isolated from frog skin and have similar receptor-binding properties . This compound’s uniqueness lies in its specific receptor interactions and its wide range of physiological effects, making it a valuable compound for research and therapeutic applications .

特性

分子式 |

C71H110N24O18S |

|---|---|

分子量 |

1619.9 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |

InChIキー |

QXZBMSIDSOZZHK-DOPDSADYSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8815610.png)

![3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8815627.png)

![2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8815640.png)